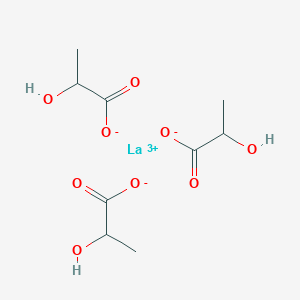
Lanthanum lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Lanthanum lactate, also known as this compound, is a useful research compound. Its molecular formula is C9H15LaO9 and its molecular weight is 406.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Coordination Chemistry and Stability Constants
Density Functional Theory (DFT) studies predict the stability and coordination thermodynamics of La-lactate complexes in solution :
Stability constants increase with successive lactate ligand addition, influenced by hydrogen bonding and solvation effects .
Reactivity in Aqueous Solution
Lanthanum lactate participates in ligand-exchange reactions, particularly in systems involving competing ligands like DTPA (diethylenetriaminepentaacetic acid):
These reactions are critical in nuclear separations and environmental lanthanide speciation .
Acid-Base Reactions
This compound reacts with strong acids to regenerate lactic acid:
LaLact3+3H2SO4→La3++3HLact+3SO42−+3H2O
This reaction is driven by lactate’s weak acidity (pKa ≈ 3.86) .
Comparative Stability Across Lanthanides
Stability constants and coordination preferences vary slightly across the lanthanide series due to the lanthanide contraction :
| Lanthanide | Log β ([Ln(Lact)₃]) | Preferred Coordination Number |
|---|---|---|
| La³⁺ | ~6.2 (predicted) | 9 |
| Sm³⁺ | ~6.0 (predicted) | 8 |
This trend aligns with decreasing ionic radii and increasing charge density .
Eigenschaften
CAS-Nummer |
19022-35-6 |
|---|---|
Molekularformel |
C9H15LaO9 |
Molekulargewicht |
406.12 g/mol |
IUPAC-Name |
2-hydroxypropanoate;lanthanum(3+) |
InChI |
InChI=1S/3C3H6O3.La/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI-Schlüssel |
OMGKKRHVRFEREE-UHFFFAOYSA-K |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |
Synonyme |
Tris(2-hydroxypropionic acid)lanthanum salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















